molecular formula C12H15NO3S B3383187 3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid CAS No. 397290-81-2

3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid

Cat. No. B3383187
CAS RN: 397290-81-2
M. Wt: 253.32 g/mol
InChI Key: JMYWNUVCJQDPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid” is a chemical compound with the molecular formula C12H15NO3S . It is a research chemical and not much information is available about its specific applications .


Molecular Structure Analysis

The molecular structure of this compound consists of a propanoic acid group attached to a sulfanyl group, which is further attached to a carbamoyl group. The carbamoyl group is linked to a 4-methylphenyl group .

Mechanism of Action

The mechanism of action of this compound is not known as it is a research chemical. Its effects would depend on its interactions with biological systems, which are currently unknown .

Safety and Hazards

As a research chemical, specific safety and hazard information for this compound may not be available. It’s always recommended to handle research chemicals with appropriate safety measures .

Future Directions

The future directions for this compound would depend on the results of research studies. As a research chemical, it could potentially be used in a variety of applications depending on its properties and interactions with other substances .

properties

IUPAC Name

3-[2-(4-methylanilino)-2-oxoethyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-9-2-4-10(5-3-9)13-11(14)8-17-7-6-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYWNUVCJQDPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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